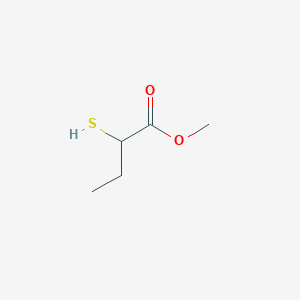

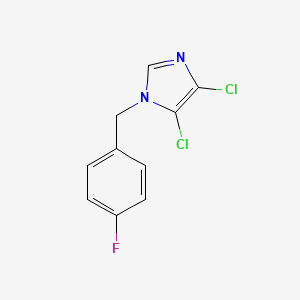

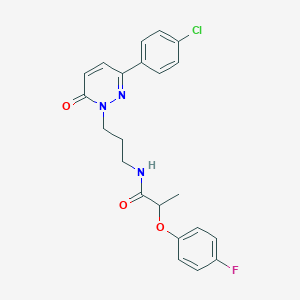

2-((4-Amino-5-(furan-2-carboxamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of an organic compound involves a series of chemical reactions that transform starting materials into the desired product. The synthesis is often optimized to improve yield, reduce cost, and minimize environmental impact .Chemical Reactions Analysis

The chemical reactivity of a compound is studied by performing various reactions and observing the products. The compound’s functional groups play a key role in its reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, stability, and reactivity. These properties can be determined experimentally or predicted using computational methods .Scientific Research Applications

Synthesis and Antiprotozoal Applications

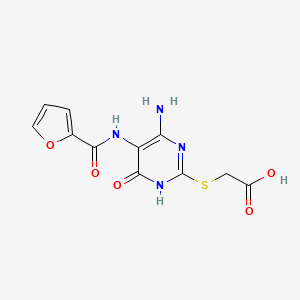

Novel Dicationic Imidazo[1,2-a]pyridines as Antiprotozoal Agents : A study by Ismail et al. (2004) introduced a novel compound synthesized from furan derivatives that showed significant antiprotozoal activity. This compound was effective against T. b. rhodesiense and P. falciparum, demonstrating potential as an antiprotozoal agent with in vitro IC(50) values as low as 1 nM against T. b. rhodesiense and 14 nM against P. falciparum. Additionally, it exhibited excellent in vivo activity in the trypanosomal STIB900 mouse model, indicating its potential for developing treatments against protozoal infections (Ismail et al., 2004).

Catalytic Synthesis Applications

ZnCl2-Catalyzed Annulation for Functionalized Furans : He et al. (2020) described an efficient method for synthesizing 2-acyl-3-aminofuran derivatives using a ZnCl2-catalyzed [4+1] annulation process. This process involves alkylthio-substituted enaminones and sulfur ylides, highlighting the role of furan derivatives in creating bioactive compounds and functional materials. The method offers a concise route to highly functionalized furans, showcasing the versatility of furan derivatives in chemical synthesis (He et al., 2020).

Antimicrobial Applications

Synthesis of New Pyridothienopyrimidines and Pyridothienotriazines : Abdel-rahman et al. (2002) explored the antimicrobial properties of pyridothienopyrimidines and pyridothienotriazines derived from furan compounds. These new compounds demonstrated significant in vitro antimicrobial activities, indicating their potential in developing new antimicrobial agents (Abdel-rahman et al., 2002).

DNA Binding Applications

Proximicin A-C Synthesis for DNA Binding : The total synthesis of proximicin A-C by Wolter et al. (2009) involved developing an unknown 4-amino-2-furan carboxylic acid. This synthesis laid the groundwork for creating a new class of AT-selective DNA-binding agents, merging structural features of proximicins with netropsin and distamycin. This research underscores the potential of furan derivatives in developing novel DNA-binding agents (Wolter et al., 2009).

properties

IUPAC Name |

2-[[4-amino-5-(furan-2-carbonylamino)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O5S/c12-8-7(13-9(18)5-2-1-3-20-5)10(19)15-11(14-8)21-4-6(16)17/h1-3H,4H2,(H,13,18)(H,16,17)(H3,12,14,15,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTCVOWDJHVDFPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>46.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID51086507 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-((4-Amino-5-(furan-2-carboxamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-[3-methyl-2,6-dioxo-7-(prop-2-en-1-yl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate](/img/structure/B2472919.png)

![4-fluoro-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2-methylbenzene-1-sulfonamide](/img/structure/B2472923.png)

![1-(3-Fluorophenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2472928.png)

![N-(5-chloro-2-methoxyphenyl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2472931.png)